

# Application Notes and Protocols: Tetradecylamine-Based Corrosion Inhibitors

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## Compound of Interest

Compound Name: Tetradecylamine

Cat. No.: B048621

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## Introduction

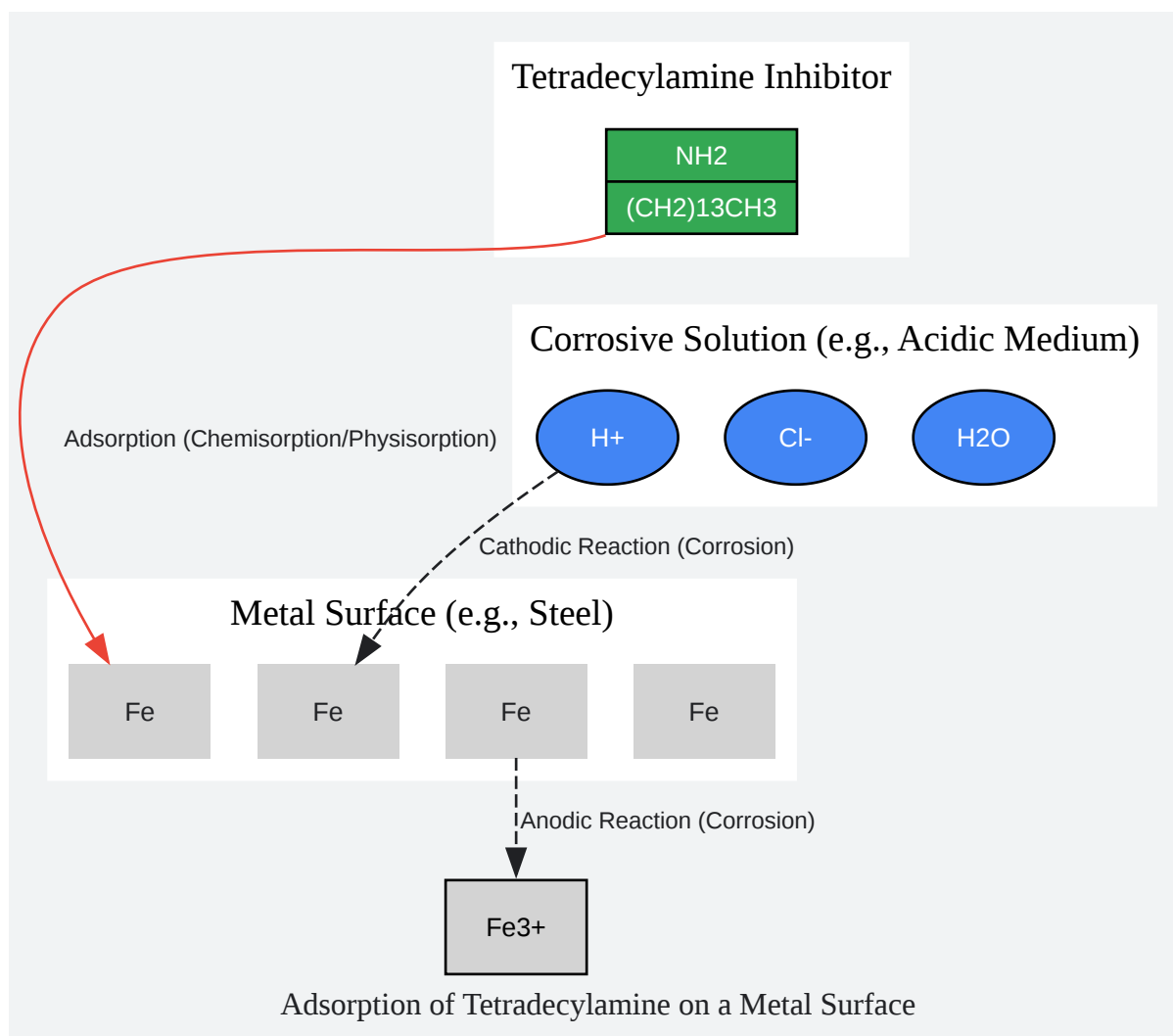
**Tetradecylamine**, a long-chain primary alkylamine, and its derivatives are effective corrosion inhibitors, particularly in acidic environments and the petroleum industry.[1][2] Their efficacy stems from the ability of the amine group to adsorb onto metal surfaces, forming a protective hydrophobic layer that isolates the metal from the corrosive environment.[2][3] This document provides detailed application notes, experimental protocols, and performance data for **tetradecylamine**-based corrosion inhibitors. While specific data for **tetradecylamine** is limited in publicly available literature, data for the closely related di-dodecyl amine is presented here as a representative example of the performance of long-chain amine corrosion inhibitors.

## Principle of Action: Adsorption and Film Formation

The primary mechanism of corrosion inhibition by **tetradecylamine** is the formation of a protective film on the metal surface through adsorption.[2] The nitrogen atom in the amine group possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface, leading to chemisorption.[2] Additionally, in acidic solutions, the amine group can become protonated, leading to electrostatic attraction between the positively charged amine and the negatively charged metal surface (physisorption).

The long hydrophobic tetradecyl chain then orients itself away from the metal surface, creating a dense, non-polar barrier that repels water and corrosive species.[2] This protective film

inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus reducing the overall corrosion rate.[1]



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Adsorption of **Tetradecylamine** on a Metal Surface

## Quantitative Performance Data

The following tables summarize the corrosion inhibition performance of di-dodecyl amine, a compound structurally similar to **tetradecylamine**, on carbon steel in a 1M HCl solution. This data is intended to be representative of the expected performance of long-chain amine inhibitors.

Table 1: Corrosion Rate and Inhibition Efficiency of Di-dodecyl Amine at 313 K

Inhibitor Concentration (ppm)	Corrosion Rate (mg/cm <sup>2</sup> ·h)	Inhibition Efficiency (%)	Surface Coverage (θ)
Blank	1356	-	-
100	945	30.3	0.30
200	781	42.4	0.42
300	679	49.9	0.49
400	562	58.5	0.58
500	422	68.8	0.68
600	387	71.4	0.71

Table 2: Effect of Temperature on Inhibition Efficiency of Di-dodecyl Amine (500 ppm)

Temperature (K)	Corrosion Rate (mg/cm <sup>2</sup> ·h)	Inhibition Efficiency (%)
313	422	68.8
323	634	53.2
333	897	31.8

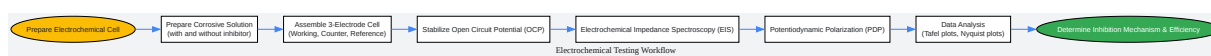
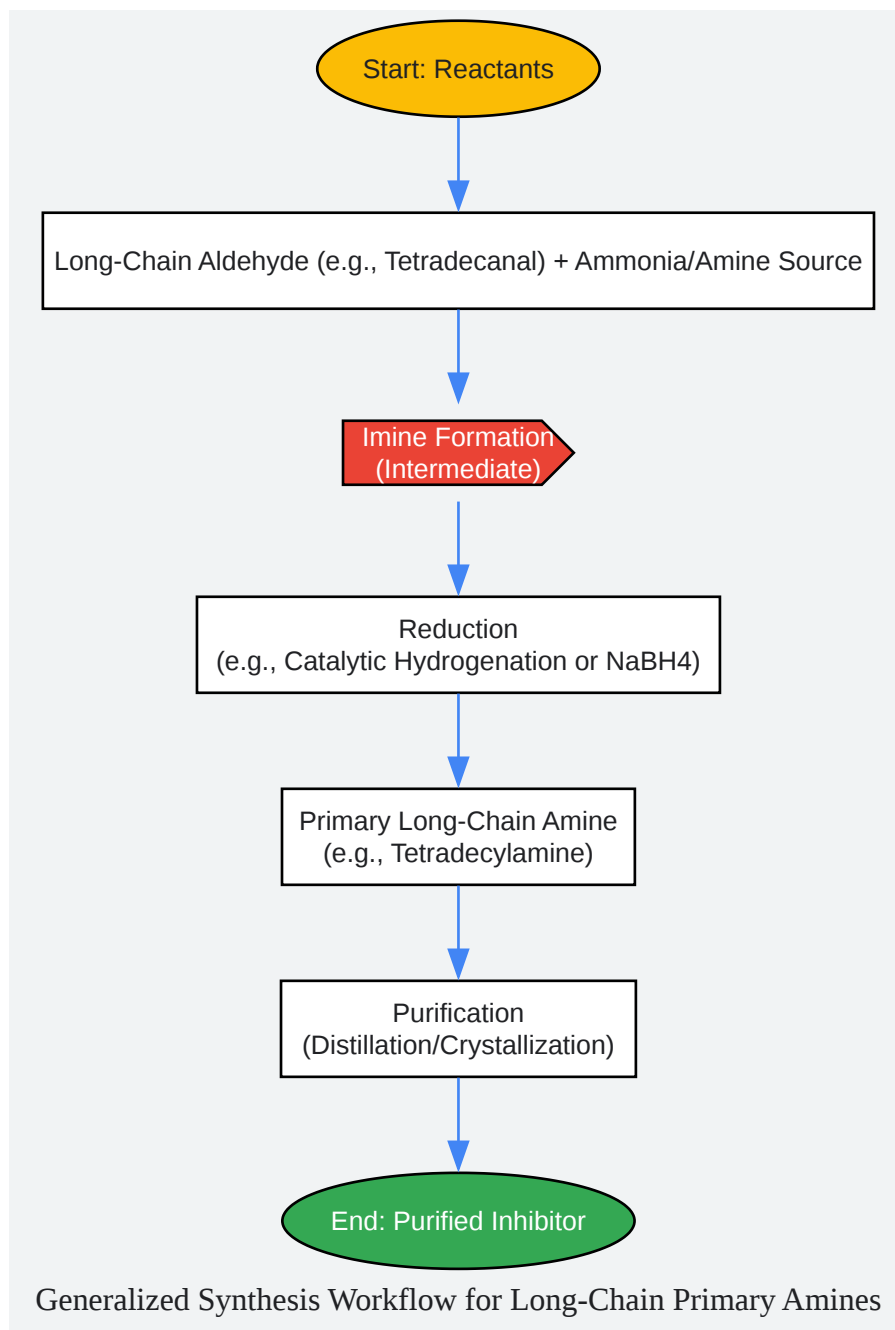
Note: Data adapted from studies on di-dodecyl amine as a proxy for **tetradecylamine**.

## Experimental Protocols

Detailed methodologies for key experiments in the evaluation of **tetradecylamine**-based corrosion inhibitors are provided below.

## Synthesis of Long-Chain Primary Amines (Generalized Protocol)

A common method for the synthesis of long-chain primary amines is the reductive amination of a long-chain aldehyde or ketone.



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## References

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- 3. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
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